CAS number 196100-86-4 chemical structure
CAS number 196100-86-4 chemical structure
An In-depth Technical Guide to 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (CAS No. 196100-86-4)
Executive Summary
This guide provides a comprehensive technical overview of 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (CAS No. 196100-86-4), a halogenated natural product often referred to in scientific literature as Q1.[1] Discovered in marine samples, this highly chlorinated molecule presents a fascinating case study.[1] Despite a structure suggestive of potential biological activity, extensive testing has revealed Q1 to be remarkably inert in several standard toxicological and pharmacological assays. Its interaction with the aryl hydrocarbon receptor (AHR) is minimal, it fails to induce significant cytochrome P450 activity, and it demonstrates negligible cytotoxicity.[1] This document details the compound's chemical structure, physicochemical properties, and the experimental evidence that defines its unique toxicological profile. We further provide detailed protocols for the key assays used in its evaluation, offering a practical resource for researchers in toxicology and chemical biology.
Chemical Identity and Physicochemical Characteristics
2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1) is a persistent organic pollutant found in marine environments.[2] Its identity has been confirmed through synthesis and spectroscopic analysis, matching the properties of the compound extracted from environmental samples.[3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 196100-86-4 | Internal |
| IUPAC Name | 2,3,4,5-tetrachloro-1-(3,4,5-trichloro-1-methylpyrrol-2-yl)pyrrole | [4] |
| Molecular Formula | C₉H₃Cl₇N₂ | [4] |
| Molecular Weight | 387.3 g/mol | [4] |
| Aqueous Solubility (25°C) | 4.6 µg/L | [1] |
| Vapor Pressure | 0.00168 Pa (subcooled liquid) | [1] |
| XLogP3 | 6.8 | [4] |
The structure of Q1 consists of two pyrrole rings linked by a C-N bond. Molecular modeling and structural analysis have demonstrated that the molecule is nonplanar.[1][3] This nonplanar conformation is a critical determinant of its biological activity, as it hinders effective binding to planar receptor sites.
Caption: 2D representation of Q1's chemical structure.
Biological Activity and Toxicological Profile
The primary mechanism for the toxicity of many planar aromatic hydrocarbons is activation of the Aryl Hydrocarbon Receptor (AHR).[5] Given its structure, Q1 was hypothesized to interact with this pathway. However, experimental data contradicts this expectation.
Interaction with the Aryl Hydrocarbon Receptor (AHR)
The AHR is a ligand-activated transcription factor that, upon binding to a ligand like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) on DNA to induce gene expression, notably of cytochrome P450 enzymes like CYP1A1.[5][6][7]
Caption: Two-step synthesis workflow for Q1.
Detailed Protocol: [8]1. To a mixture of 1-methyl-2-nitropyrrole (0.80 mmol) and granulated tin (4.0 mmol), add acetic acid (1 mL), methanol (3 mL), dichloroethane (3 mL), and succinaldehyde (8.0 mmol). 2. Monitor the reaction until the starting material is consumed to yield crude 1'-methyl-1,2'-bipyrrole. This intermediate is used directly in the next step without further purification. 3. Dissolve the crude intermediate in dry tetrahydrofuran (THF) (25 mL) and cool to -78°C under a nitrogen atmosphere. 4. Add N-chlorosuccinimide (NCS) (5.6 mmol) in portions. 5. Allow the reaction mixture to warm to 0°C and stir for 2-3 hours. 6. Remove the solvent and purify the residue via flash chromatography (hexanes:EtOAc) to yield Q1 as a white solid.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established methods for assessing cell viability in a 96-well format. [9][10][11] 1. Cell Plating:
-
Seed adherent cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of Q1 in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the medium containing the test compound dilutions.
-
Incubate for the desired exposure period (e.g., 48-72 hours).
3. Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for 1 hour.
4. Washing and Staining:
-
Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and serum proteins. [9] * Allow the plates to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
5. Solubilization and Measurement:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [11] * Air dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
-
Measure the optical density (absorbance) at ~510-565 nm using a microplate reader. [9][11]
Protocol: Ethoxyresorufin-O-Deethylase (EROD) Assay
This protocol describes a cell-based assay to measure CYP1A1 induction. [12][13] 1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well, black, clear-bottom plate.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of Q1, a positive control (e.g., TCDD), and a vehicle control.
-
Incubate for an appropriate induction period (e.g., 24-72 hours).
2. EROD Reaction:
-
After induction, wash the cells twice with warm PBS.
-
Prepare a reaction mixture containing cell culture medium, 7-ethoxyresorufin (substrate), and dicumarol (to inhibit DT-diaphorase).
-
Add the reaction mixture to each well.
3. Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the rate of resorufin production kinetically over time (e.g., 30-60 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm. [12] 4. Data Analysis:
-
Prepare a resorufin standard curve to convert fluorescence units to pmol of product.
-
Normalize the EROD activity to the total protein content in each well, determined by a separate protein assay (e.g., Bradford).
-
Express results as pmol resorufin/min/mg protein.
Conclusion and Future Perspectives
2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1) stands out as a highly halogenated natural product with remarkably low biological activity. Its nonplanar structure likely prevents significant interaction with the aryl hydrocarbon receptor, precluding the cascade of toxic effects commonly associated with planar halogenated aromatic compounds. While Q1 itself appears to pose a low direct risk, it is important to consider its environmental persistence. One publication noted that further research is necessary to clarify whether metabolites of the compound might possess a risk to living organisms. [1]Future research could therefore focus on the metabolic fate of Q1 in various biological systems to provide a complete picture of its environmental and toxicological significance.
References
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EROD assay protocol. (n.d.). Retrieved March 21, 2026, from [Link]
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Vetter, W., et al. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. Archives of Environmental Contamination and Toxicology, 48(1), 1–9. [Link]
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Beedanagari, S. R., et al. (2018). AhR signaling pathways and regulatory functions. Biochimie Open, 6, 1-9. [Link]
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Gutiérrez-Vázquez, C., & Quintana, F. J. (2022). Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers in Immunology, 13, 809205. [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved March 21, 2026, from [Link]
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Vogel, C. F. A., & Matsumura, F. (2021). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Journal of Biological Chemistry, 296, 100578. [Link]
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Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
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QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. GeneGlobe. Retrieved March 21, 2026, from [Link]
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Wikipedia. (n.d.). Aryl hydrocarbon receptor. Retrieved March 21, 2026, from [Link]
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Wu, J., et al. (2002). Structure and Synthesis of the Natural Heptachloro-1′-methyl-1,2′-bipyrrole (Q1). Angewandte Chemie International Edition, 41(10), 1740-1743. [Link]<1740::AID-ANIE1740>3.0.CO;2-7
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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The Royal Society. (n.d.). Ethoxyresorufin-0-deethylase (EROD) assay. Retrieved March 21, 2026, from [Link]
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Singh, S. B. (2018). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). ResearchGate. [Link]
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Singh, S. B. (2018). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... protocols.io. [Link]
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PubChem. (n.d.). 2,3,3',4,4',5,5'-Heptachloro-1'-methyl-1,2'-bipyrrole. Retrieved March 21, 2026, from [Link]
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Wu, J., et al. (2002). Structure and Synthesis of the Natural heptachloro-1'-methyl-1,2'-bipyrrole (Q1). Angewandte Chemie International Edition, 41(10), 1740-1743. [Link]
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Fu, L., & Gribble, G. W. (2008). A SHORT SYNTHESIS OF THE NATURALLY OCCURRING 2,3,3′,4,4′,5,5′-HEPTACHLORO- (“Q1”) AND HEPTABROMO-1′-METHYL-1,2′-BIPYRROLES. Organic Preparations and Procedures International, 40(6), 561-565. [Link]
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